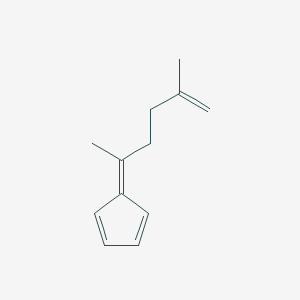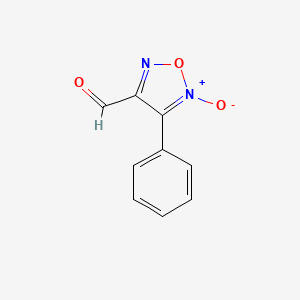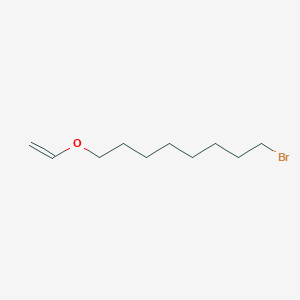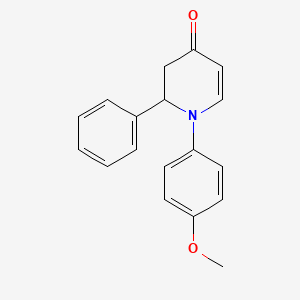![molecular formula C12H8F3NO2S2 B14278464 [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate CAS No. 136708-89-9](/img/structure/B14278464.png)
[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a trifluorophenyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.
Acetylation: The final step involves the acetylation of the thiazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the thiazole ring or the trifluorophenyl group, potentially leading to the formation of dihydrothiazoles or partially reduced phenyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and reduced phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate involves its interaction with specific molecular targets. The trifluorophenyl group and thiazole ring allow it to bind to enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The acetate group may also play a role in its bioavailability and metabolic stability.
相似化合物的比较
Similar Compounds
[2-Sulfanylidene-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Similar structure but lacks the trifluorophenyl group.
[2-Sulfanylidene-3-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Contains a single fluorine atom instead of three.
[2-Sulfanylidene-3-(2,3-difluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate: Contains two fluorine atoms instead of three.
Uniqueness
The presence of the trifluorophenyl group in [2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate imparts unique chemical and biological properties. The trifluorophenyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
136708-89-9 |
|---|---|
分子式 |
C12H8F3NO2S2 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
[2-sulfanylidene-3-(2,3,4-trifluorophenyl)-1,3-thiazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H8F3NO2S2/c1-6(17)18-4-7-5-20-12(19)16(7)9-3-2-8(13)10(14)11(9)15/h2-3,5H,4H2,1H3 |
InChI 键 |
GOXRPDOFGWBSAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CSC(=S)N1C2=C(C(=C(C=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)

![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)



![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)
![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)


